Bromotrimethylammoniumbimane Bromide

Descripción general

Descripción

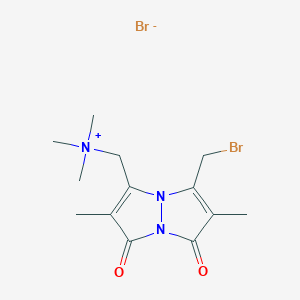

Bromotrimethylammoniumbimane Bromide, also known as this compound, is a useful research compound. Its molecular formula is C13H19Br2N3O2 and its molecular weight is 409.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of qBBr is the α1 subunit of the human histone deacetylase (HDAC) complex . HDAC plays a crucial role in various biological processes, including HIV infection and autoimmune diseases .

Mode of Action

qBBr is a fluorescent molecule that can be used as a probe for protease activity . It interacts with its target, the α1 subunit of the HDAC complex, to study the complex’s role in HIV infection and autoimmune diseases .

Biochemical Pathways

It has been shown to havecytosolic Ca2±dependent effects on cell signaling pathways , including the induction of apoptosis and modulation of protein phosphatases .

Result of Action

The molecular and cellular effects of qBBr’s action are primarily related to its role as a fluorescent probe for protease activity . Its interaction with the α1 subunit of the HDAC complex can provide valuable insights into the role of this complex in HIV infection and autoimmune diseases .

Action Environment

It is known that the compound should be stored at 2°c - 8°c, kept under inert gas (nitrogen), and protected from light .

Análisis Bioquímico

Biochemical Properties

Bromotrimethylammoniumbimane Bromide interacts with various biomolecules in biochemical reactions. It is used to study the α1 subunit of the human histone deacetylase (HDAC) complex . The positive charge of this compound allows it to form conjugates that can be separated via electrophoresis or cation-exchange chromatography .

Cellular Effects

This compound has been shown to have cytosolic Ca2±dependent effects on cell signaling pathways . It can induce apoptosis and modulate protein phosphatases . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s fluorescent properties allow it to be used as a probe for protease activity . It can also interact with the α1 subunit of the human histone deacetylase (HDAC) complex, which plays an important role in HIV infection and autoimmune diseases .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its positive charge . This allows it to form conjugates that can be separated via electrophoresis or cation-exchange chromatography .

Actividad Biológica

Bromotrimethylammoniumbimane bromide (qBBr) is a fluorescent probe that has garnered attention for its unique biological activities, particularly in the context of studying reactive sulfur species and ion channel dynamics. This article explores the compound's biological activity, its applications in research, and relevant findings from various studies.

This compound is a small molecule fluorescent dye characterized by its permanent positive charge, which allows it to interact with negatively charged environments, such as cellular membranes and proteins. Its molecular weight is approximately 295 Da, making it suitable for tracking molecular interactions in biological systems.

The primary mechanism of action for qBBr involves its role as a selective reagent for hydropersulfides (RSSH). Research indicates that it can effectively label hydropersulfide species in biological samples, facilitating the study of their roles in oxidative stress and cellular signaling pathways. The interaction between qBBr and hydropersulfides can be monitored using fluorescence techniques, allowing for real-time tracking of these reactive species in various biological contexts .

1. Oxidative Stress Studies

This compound has been utilized in studies examining the role of hydropersulfides in oxidative stress-related diseases. For instance, a study demonstrated that human serum albumin (HSA) can form hydropersulfides, which play a crucial role in antioxidant defense mechanisms. The levels of HSA hydropersulfides were found to be significantly altered in chronic kidney disease (CKD) models, suggesting that qBBr can serve as a valuable tool for assessing oxidative stress and potential therapeutic targets .

2. Ion Channel Research

In the field of electrophysiology, qBBr has been employed to investigate the dynamics of voltage-gated ion channels. By attaching qBBr to specific amino acids within these channels, researchers have tracked the movement of gating charges during channel activation. The fluorescence quenching observed when qBBr interacts with tryptophan residues has provided insights into conformational changes within ion channels, enhancing our understanding of their functional mechanisms .

Case Study 1: Chronic Kidney Disease

A study involving rat models of CKD utilized this compound to assess changes in hydropersulfide levels in serum. The results indicated that oxidative stress significantly reduced hydropersulfide levels, which were restored following hemodialysis treatment. This highlights the potential of qBBr as a diagnostic tool for monitoring oxidative stress and therapeutic efficacy in CKD patients .

Case Study 2: Voltage-Gated Ion Channels

In an experimental setup using Shaker potassium channels, researchers modified specific residues with qBBr to observe gating charge movements during voltage changes. The findings revealed distinct pathways for charge motion during channel activation and deactivation, contributing to our understanding of how voltage sensors operate within membrane proteins .

Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Oxidative Stress in CKD | qBBr effectively labels hydropersulfides; levels decrease with oxidative stress | Potential biomarker for oxidative stress; therapeutic target identification |

| Ion Channel Dynamics | Tracking gating charge movements using qBBr provides insights into channel activation mechanisms | Advances understanding of ion channel function; implications for drug design |

Aplicaciones Científicas De Investigación

Fluorescent Probing

Bromotrimethylammoniumbimane bromide is primarily used as a fluorescent reagent for detecting sulfhydryl groups in proteins and other biomolecules. Its unique structure allows it to react selectively with thiol groups, enabling the visualization and quantification of these important functional groups in various biological samples.

Applications in Protein Studies

- Detection of Thiol Groups : The compound's ability to form fluorescent conjugates with thiol groups makes it invaluable for studying protein structure and function. It can be used to assess the redox state of proteins and monitor changes during cellular processes such as apoptosis.

- Protein Labeling : this compound can label proteins for subsequent analysis using fluorescence microscopy or flow cytometry. This application is crucial for understanding protein localization and interactions within cells.

- Monitoring Protein Folding : The compound can be employed to study protein folding dynamics by observing changes in fluorescence intensity, which correlates with the exposure of thiol groups during folding or unfolding processes.

Selective Reagent for Hydropersulfide Detection

In a study published by the American Chemical Society, this compound was identified as a selective reagent for detecting hydropersulfides (H2S2) in biological samples. This application is significant due to the role of hydropersulfides in various physiological processes, including signaling pathways related to oxidative stress and inflammation .

Interaction Studies with Serum Albumins

Research has demonstrated that this compound can differentiate between human serum albumin (HSA) and bovine serum albumin (BSA) based on their binding affinities. The compound's fluorescence properties allow researchers to study the competitive binding of drugs and other ligands to albumins, which are critical for drug delivery systems .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Fluorescent Probing | Detects and quantifies thiol groups in biomolecules. |

| Protein Labeling | Labels proteins for analysis via fluorescence microscopy or flow cytometry. |

| Monitoring Protein Folding | Observes changes in fluorescence intensity related to protein folding dynamics. |

| Hydropersulfide Detection | Acts as a selective reagent for detecting hydropersulfides, important in oxidative stress studies. |

| Serum Albumin Interaction Studies | Differentiates between HSA and BSA, aiding in understanding drug binding dynamics. |

Propiedades

IUPAC Name |

[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN3O2.BrH/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18;/h6-7H2,1-5H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRPMMVPBVOKQS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332981 | |

| Record name | qBBr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71418-45-6 | |

| Record name | Bromobimane q | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71418-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | qBBr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,7H-Pyrazolo[1,2-a]pyrazole-3-methanaminium, 5-(bromomethyl)-N,N,N,2,6-pentamethyl-1,7-dioxo-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was bromotrimethylammoniumbimane bromide (qBBr) utilized in the study of human AE1 topology?

A1: The study utilized qBBr, a membrane-impermeant reagent, to identify cysteine residues within the AE1 C-terminal region that were exposed to the extracellular environment []. After expressing cysteine mutants of AE1 in HEK293 cells, qBBr was applied to label accessible cysteine residues. By comparing qBBr labeling patterns with those obtained using a membrane-permeant cysteine-reactive reagent, the researchers could distinguish between intracellular and extracellular cysteine residues, contributing to the proposed topology model of AE1.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.